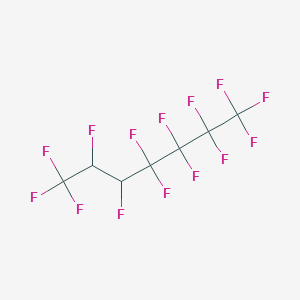
1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane is a perfluorinated compound characterized by the presence of fourteen fluorine atoms attached to a heptane backbone. This compound is known for its high thermal and chemical stability, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane can be synthesized through the fluorination of heptane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst, such as cobalt trifluoride, to facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction is carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process includes steps such as:
- Pre-treatment of heptane to remove impurities.
- Controlled fluorination in a reactor with a catalyst.
- Purification of the product through distillation or other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane primarily undergoes substitution reactions due to the strong carbon-fluorine bonds. It is resistant to oxidation and reduction under normal conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include the use of solvents like dimethyl sulfoxide or acetonitrile and elevated temperatures to facilitate the substitution process.
Major Products: The major products of substitution reactions include partially fluorinated heptanes or heptane derivatives with functional groups introduced at specific positions.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane has several scientific research applications, including:
Chemistry: Used as a solvent in various chemical reactions due to its inertness and ability to dissolve a wide range of substances.
Biology: Employed in studies involving fluorinated compounds to understand their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants due to its low surface tension and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane involves its interaction with molecular targets through its fluorinated structure. The compound’s high electronegativity and strong carbon-fluorine bonds contribute to its stability and resistance to chemical reactions. It can interact with other molecules through van der Waals forces and dipole-dipole interactions, influencing the behavior of the systems it is part of.
Comparación Con Compuestos Similares
- 1,1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane
- 1,1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride
- 1,1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane
Uniqueness: 1,1,1,2,2,3,3,4,4,5,6,7,7,7-Tetradecafluoroheptane is unique due to its higher degree of fluorination compared to similar compounds. This results in enhanced thermal and chemical stability, making it more suitable for applications requiring extreme conditions. Its specific structure also allows for unique interactions with other molecules, providing distinct advantages in various scientific and industrial applications.
Propiedades
Número CAS |
142347-10-2 |
|---|---|
Fórmula molecular |
C4F9(CFH)2CF3 C7H2F14 |
Peso molecular |
352.07 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,4,5,6,7,7,7-tetradecafluoroheptane |
InChI |
InChI=1S/C7H2F14/c8-1(2(9)4(12,13)14)3(10,11)5(15,16)6(17,18)7(19,20)21/h1-2H |
Clave InChI |
KREMWAXNKLXVED-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


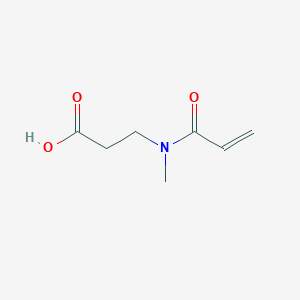
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)


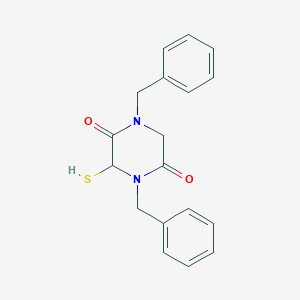
![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
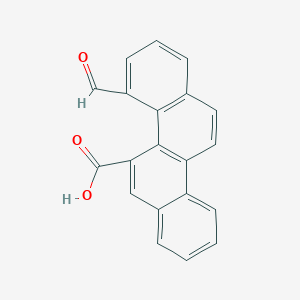
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12542179.png)
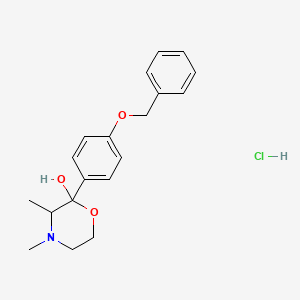
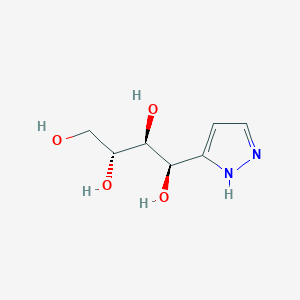
![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)

![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)

